7-(Trifluoromethoxy)benzo[d]thiazol-2-amine
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Overview
Description
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine is a heterocyclic compound that features a benzothiazole ring substituted with a trifluoromethoxy group at the 7-position and an amino group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine typically involves the cyclization of arylthiourea derivatives. One common method is the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as both an electrolyte and a brominating agent. This reaction is carried out at room temperature in isopropyl alcohol (i-PrOH) as a solvent, resulting in moderate to good yields .
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Electrosynthesis is a preferred method due to its energy efficiency and environmentally benign nature. This process avoids the use of toxic and corrosive reagents like liquid bromine, making it safer and more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Halogenated and nucleophile-substituted benzothiazole derivatives.
Scientific Research Applications
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its neuroprotective, anticonvulsant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)benzo[d]thiazol-2-amine involves its interaction with various molecular targets:
Voltage-Dependent Sodium Channels: The compound can inhibit these channels, reducing neuronal excitability and providing neuroprotective effects.
Glutamate Release Inhibition: It may reduce the release of glutamate, a neurotransmitter involved in excitotoxicity, thereby protecting neurons.
Ion Channels and Receptors: The compound affects a variety of ion channels and receptors, including GABA and NMDA receptors, contributing to its anticonvulsant and anxiolytic properties.
Comparison with Similar Compounds
7-(Trifluoromethoxy)benzo[d]thiazol-2-amine can be compared with other benzothiazole derivatives:
Riluzole: A neuroprotective drug used to treat ALS.
Thioflavin-T: An amyloid imaging agent used in Alzheimer’s disease research.
List of Similar Compounds
- Riluzole
- Thioflavin-T
- Ethoxzolamide
- Halethazole
- Dimazole
- Phortress
Properties
Molecular Formula |
C8H5F3N2OS |
---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
7-(trifluoromethoxy)-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)14-5-3-1-2-4-6(5)15-7(12)13-4/h1-3H,(H2,12,13) |
InChI Key |
NZQIJGFXZPVDOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)SC(=N2)N |
Origin of Product |
United States |
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